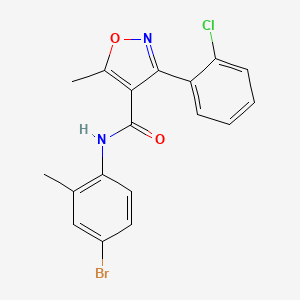![molecular formula C19H17N5O B11029214 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029214.png)
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.
Introduction of Substituents: The specific substituents, such as the 4-methoxyphenyl and 5-methyl groups, are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
Catalyst-Free Methods: Utilizing eco-friendly approaches that avoid the use of heavy metals or other catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Phenolic Derivatives: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in various metabolic pathways.
Receptor Binding: Investigated for its ability to bind to specific receptors, influencing cellular signaling pathways.
Medicine
Anticancer Activity: Exhibits potential anticancer properties by inducing apoptosis in cancer cells.
Anti-inflammatory Effects: Shows promise in reducing inflammation by modulating immune responses.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering cellular responses and signaling pathways.
DNA Intercalation: Can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
Uniqueness
- Structural Features : The presence of both methoxy and methyl groups, along with the fused triazole-pyrimidine ring system, provides unique chemical properties.
- Biological Activity : Exhibits a distinct profile of biological activities compared to other triazolopyrimidines, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C19H17N5O |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H17N5O/c1-12-16(13-8-10-15(25-2)11-9-13)17(20)24-19(21-12)22-18(23-24)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3 |
Clé InChI |
VEDZHXGWQYIAEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


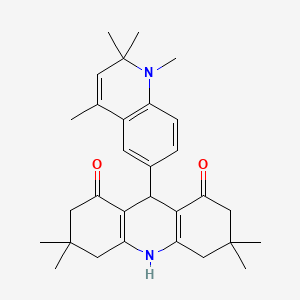
![1'',3''-Dibenzyl-6',6',8'-trimethyl-5',6'-dihydrodispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B11029137.png)
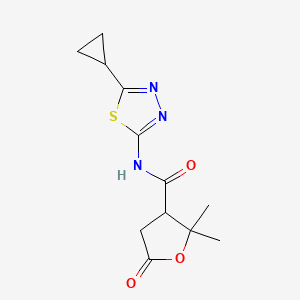
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029142.png)
![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11029150.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029156.png)
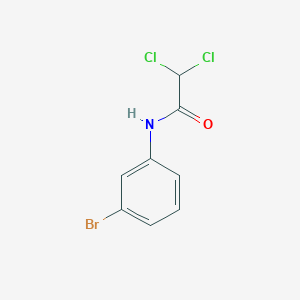
![2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11029182.png)
![Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B11029187.png)
![2-methyl-1-(3-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11029195.png)
![2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11029201.png)
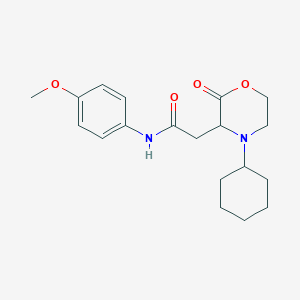
![4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11029226.png)
